molecular formula C14H16N2O B12210855 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Cat. No.: B12210855
M. Wt: 228.29 g/mol
InChI Key: HKKTYHILGKBIGB-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a chemical compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features a 4-methylphenyl group attached to the second position of the indazole ring and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For instance, the reaction of 4-methylphenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired indazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Formation of 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-one

    Reduction: Formation of 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazole

    Substitution: Formation of halogenated derivatives such as 2-(4-bromophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Scientific Research Applications

2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the third position can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
  • 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
  • 2-(4-bromophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Uniqueness

2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other biologically active compounds.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one

InChI

InChI=1S/C14H16N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15-16/h6-9,15H,2-5H2,1H3

InChI Key

HKKTYHILGKBIGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N2)CCCC3

Origin of Product

United States

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